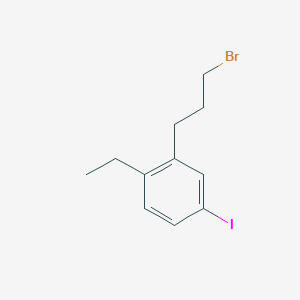
1-(3-Bromopropyl)-2-ethyl-5-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-2-ethyl-5-iodobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of bromine and iodine atoms attached to a benzene ring, along with an ethyl group. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-2-ethyl-5-iodobenzene typically involves the halogenation of a suitable aromatic precursor. One common method is the electrophilic aromatic substitution reaction, where a benzene derivative is treated with bromine and iodine sources under controlled conditions. The reaction conditions often include the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the halogenation process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Additionally, the use of microwave irradiation has been explored to enhance reaction rates and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Bromopropyl)-2-ethyl-5-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the halogenated benzene ring can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).
Major Products:
- Substitution reactions yield substituted benzene derivatives.
- Oxidation reactions produce alcohols or ketones.
- Reduction reactions result in dehalogenated benzene derivatives.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-2-ethyl-5-iodobenzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials, such as polymers and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromopropyl)-2-ethyl-5-iodobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules . Additionally, the presence of halogen atoms can influence the compound’s reactivity and binding affinity to various biological targets .
Comparación Con Compuestos Similares
1-(3-Bromopropyl)-2-methyl-5-iodobenzene: Similar structure but with a methyl group instead of an ethyl group.
1-(3-Bromopropyl)-2-ethyl-4-iodobenzene: Similar structure but with the iodine atom at a different position on the benzene ring.
1-(3-Chloropropyl)-2-ethyl-5-iodobenzene: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness: 1-(3-Bromopropyl)-2-ethyl-5-iodobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity. The combination of bromine and iodine atoms, along with the ethyl group, allows for versatile chemical modifications and interactions with various molecular targets .
Propiedades
Fórmula molecular |
C11H14BrI |
|---|---|
Peso molecular |
353.04 g/mol |
Nombre IUPAC |
2-(3-bromopropyl)-1-ethyl-4-iodobenzene |
InChI |
InChI=1S/C11H14BrI/c1-2-9-5-6-11(13)8-10(9)4-3-7-12/h5-6,8H,2-4,7H2,1H3 |
Clave InChI |
DUBCOBXMWUQGBE-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=C1)I)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



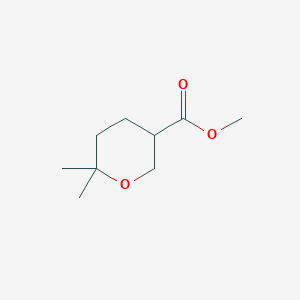
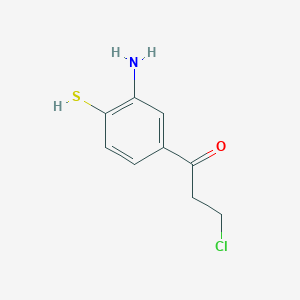
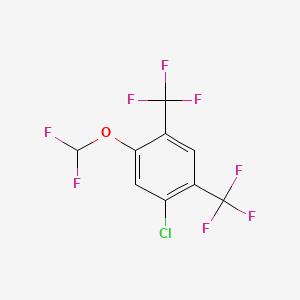

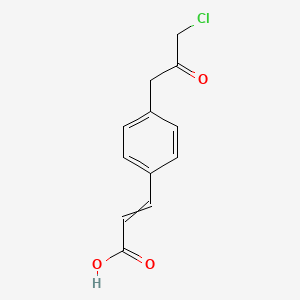
![2-((3-Nitroimidazo[1,2-a]pyridin-2-yl)amino)butan-1-ol](/img/structure/B14052042.png)
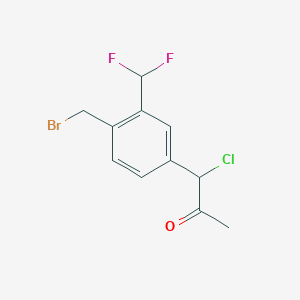
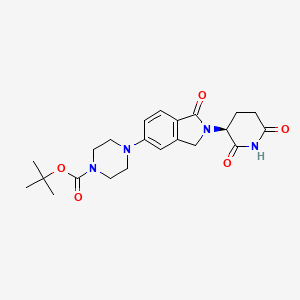
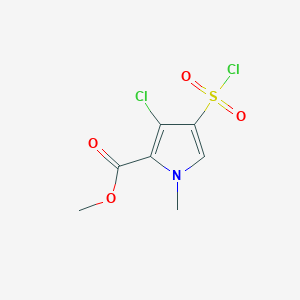
![(2E,2'E)-1,1'-cyclohexylidenebis[3-(3,4-dimethoxyphenyl)-2-propen-1-one]](/img/structure/B14052056.png)
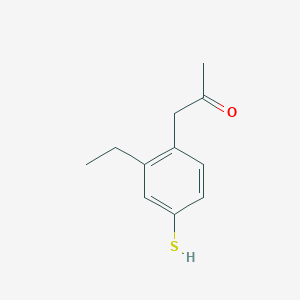
![2',6-Bis(hexyloxy)-5'-((4-(2,2,2-trifluoroacetamido)butyl)carbamoyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14052066.png)

